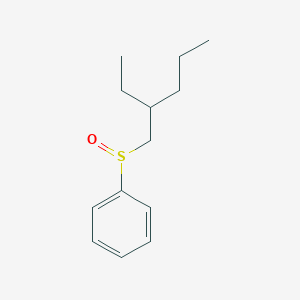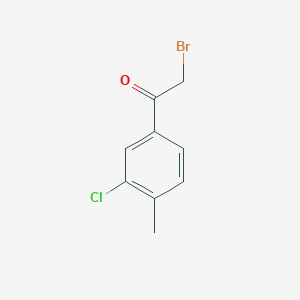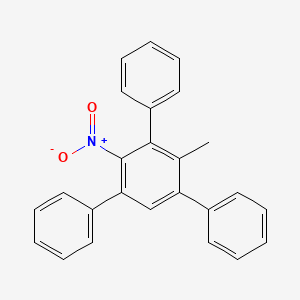![molecular formula C17H18ClNO4 B14418727 Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate CAS No. 80199-23-1](/img/structure/B14418727.png)
Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(4-propoxyphenoxy)aniline with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Methyl [3-chloro-4-(4-chlorophenoxy)anilino]carbonylcarbamate
- 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
Comparison: Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate is unique due to its propoxy group, which can influence its reactivity and biological activity compared to similar compounds
Properties
CAS No. |
80199-23-1 |
|---|---|
Molecular Formula |
C17H18ClNO4 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
methyl N-[3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C17H18ClNO4/c1-3-10-22-13-5-7-14(8-6-13)23-16-9-4-12(11-15(16)18)19-17(20)21-2/h4-9,11H,3,10H2,1-2H3,(H,19,20) |
InChI Key |
FEUJYBAMEQWSMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


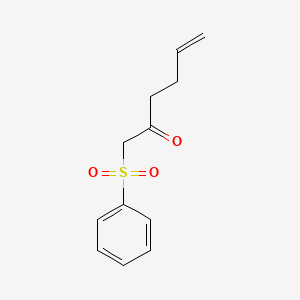
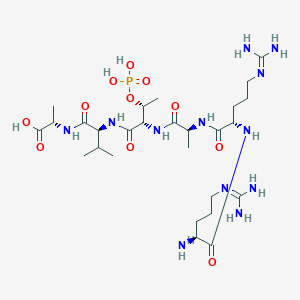
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)
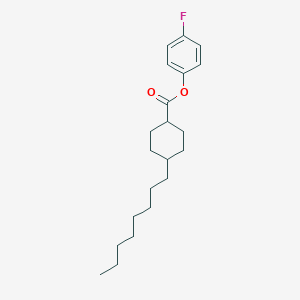
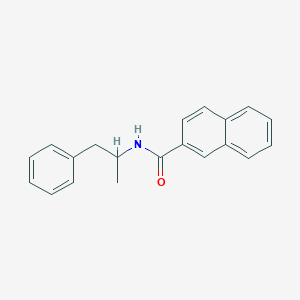
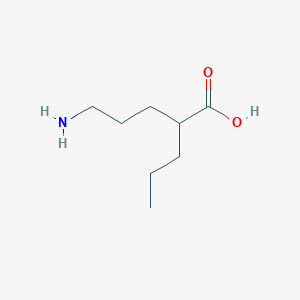
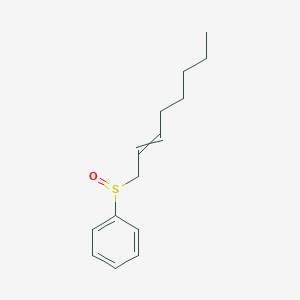
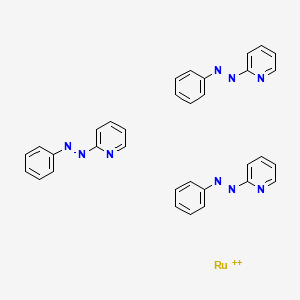
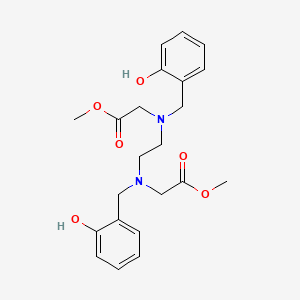
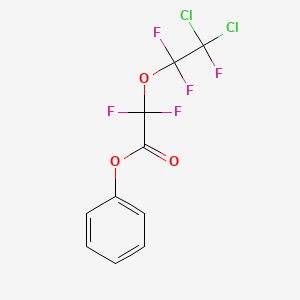
![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
